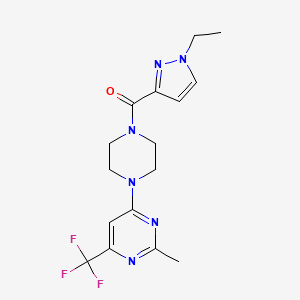

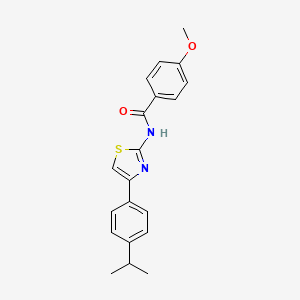

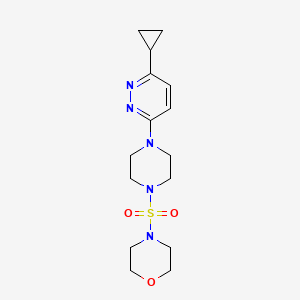

![molecular formula C20H16N4O2S B2721953 N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380216-64-8](/img/structure/B2721953.png)

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The specific molecular structure of “N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide” is not provided in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Chemoselective Thionation-Cyclization : An efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides was reported. This process involves the use of Lawesson's reagent and leads to the introduction of ester, N-substituted carboxamide, or peptide functionality in the product thiazoles, indicating a method for the synthesis of complex thiazole derivatives potentially including N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (S. V. Kumar, G. Parameshwarappa, & H. Ila, 2013).

Biological Activities

- Antimicrobial and Anti-inflammatory Agents : A new method for synthesizing 4-amino-3-methyl-1-phenyl-1H-5-substituted thieno[2,3-c]pyrazole including derivatives with carbonitrile, carboxamide, N-phenyl carboxamide, and benzoyl groups was explored. These compounds showed significant antibacterial activity against both gram-positive and gram-negative bacteria and remarkable anti-fungal activity. Additionally, some compounds exhibited high anti-inflammatory activity, assessed through the carrageenan-induced rat paw edema assay, indicating the compound's potential in the development of new antimicrobial and anti-inflammatory agents (Adel M. Kamal El-Dean, Remon M. Zaki, & Abdullah Y. Abdulrazzaq, 2015).

Synthetic Applications

- Heterocyclic Compounds Synthesis : A study described a versatile precursor for synthesizing pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, indicating the compound's utility in creating a variety of heterocyclic compounds. This showcases the broader applications in synthetic chemistry, providing avenues for the development of novel pharmaceuticals and materials (R. Zaki, A. El-Dean, & Abdullah Y. Abdulrazzaq, 2015).

Wirkmechanismus

Target of Action

N-(2-carbamoylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a member of the pyrazole-thiazole carboxamide derivatives . These compounds are known to target Succinate Dehydrogenase (SDH), an important membrane complex in the tricarboxylic acid cycle . SDH provides energy for the growth of pathogenic bacteria .

Mode of Action

This compound interacts with its target, SDH, by occupying its site of action . This interference disrupts the effects of the tricarboxylic acid cycle, leading to the death of the pathogen . This unique mode of action means that these compounds have no cross-resistance with other classes of fungicides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the tricarboxylic acid cycle . By inhibiting SDH, the compound disrupts the energy production of the pathogen, leading to its death . The downstream effects of this disruption include the cessation of growth and reproduction of the pathogen .

Pharmacokinetics

Similar compounds in the pyrazole-thiazole carboxamide class are known to have good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds contribute to their effectiveness as fungicides .

Result of Action

The result of the action of this compound is the death of the pathogen . By disrupting the tricarboxylic acid cycle, the compound deprives the pathogen of the energy it needs to grow and reproduce . This leads to a reduction in the population of the pathogen and helps to control the spread of the disease .

Action Environment

The action of this compound can be influenced by environmental factors. For example, the pH of the environment can affect the stability of the compound . Additionally, the presence of other compounds or organisms can influence the efficacy of the compound . More research is needed to fully understand these interactions .

Eigenschaften

IUPAC Name |

N-(2-carbamoylphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c1-12-15-11-17(19(26)22-16-10-6-5-9-14(16)18(21)25)27-20(15)24(23-12)13-7-3-2-4-8-13/h2-11H,1H3,(H2,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCJKTZSQRJDPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C(=O)N)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

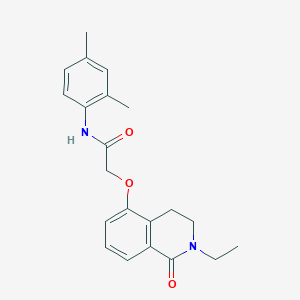

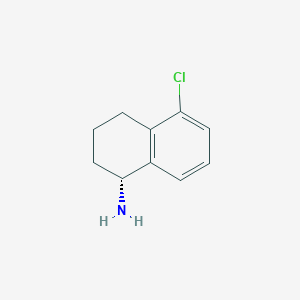

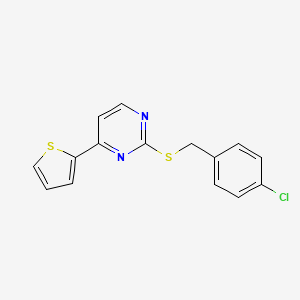

![N~1~-(2,5-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2721872.png)

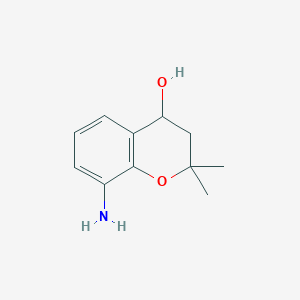

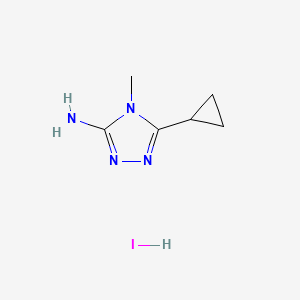

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)

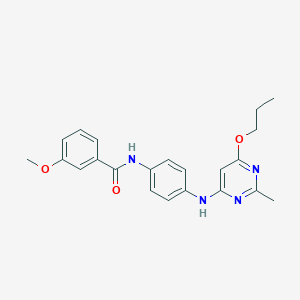

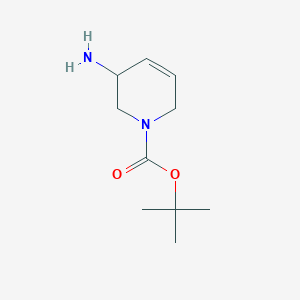

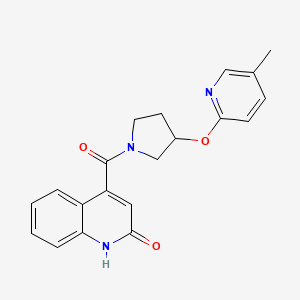

![N-ethyl-N-(3-methylphenyl)-N'-(2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propane-1,3-diamine](/img/structure/B2721883.png)